

Application Notes & Protocols for the Analytical Detection of 5-Nitroso-1H-Imidazole

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For Researchers, Scientists, and Drug Development Professionals

Introduction

5-Nitroso-1H-imidazole is a molecule of interest in pharmaceutical development and safety assessment due to the potential genotoxic and mutagenic properties associated with N-nitroso compounds. Its detection and quantification at trace levels are crucial for ensuring the safety and quality of drug substances and products. This document provides an overview of potential analytical methods for the detection of **5-nitroso-1H-imidazole**, drawing from methodologies established for related nitroso and imidazole-containing compounds. The protocols provided herein are intended as a starting point and may require optimization for specific matrices and instrumentation.

Physicochemical Properties

A summary of the computed properties for **5-nitroso-1H-imidazole** is presented below.

Property	Value	Source
Molecular Formula	C ₃ H ₃ N ₃ O	[1]
Molecular Weight	97.08 g/mol	[1]
IUPAC Name	5-nitroso-1H-imidazole	[1]
CAS Number	116333-47-2	[1]



Analytical Methodologies

The detection of **5-nitroso-1H-imidazole**, like other N-nitrosamine impurities, necessitates highly sensitive and selective analytical methods due to the low acceptable intake limits.[2] The primary recommended techniques are Liquid Chromatography-Mass Spectrometry (LC-MS) and Gas Chromatography-Mass Spectrometry (GC-MS). High-Performance Liquid Chromatography (HPLC) with UV detection can also be employed as a screening method.

Liquid Chromatography-Mass Spectrometry (LC-MS)

LC-MS is a powerful technique for the quantification of trace-level impurities in pharmaceutical materials. The following protocol is adapted from a validated method for the analysis of a nitroso impurity in a drug substance.[3]

Experimental Protocol: LC-MS/MS for 5-Nitroso-1H-Imidazole

- Instrumentation:
 - High-Performance Liquid Chromatography (HPLC) or Ultra-High-Performance Liquid Chromatography (UHPLC) system.
 - Triple quadrupole mass spectrometer (MS/MS) with an electrospray ionization (ESI) source.
- Chromatographic Conditions:
 - Column: A suitable reversed-phase column, such as a C18 column (e.g., Alltima C18, 150 x 4.6 mm, 5 μm particle size), should be used.[3]
 - Mobile Phase:
 - A: 0.01 mM Ammonium acetate in water, pH adjusted to 4.8.[3]
 - B: Methanol.[3]
 - Gradient: A gradient elution may be necessary to separate the analyte from the matrix. A starting point could be 80% A and 20% B, with a linear gradient to increase the percentage of B over time.

Methodological & Application





Flow Rate: 0.5 mL/min.[3]

Injection Volume: 10 μL.[3]

Column Temperature: Ambient or controlled at a specific temperature (e.g., 25 °C).

- Mass Spectrometry Conditions:
 - Ionization Mode: Positive Electrospray Ionization (ESI+).
 - Monitoring Mode: Multiple Reaction Monitoring (MRM).
 - Precursor Ion (m/z): 98.0 (corresponding to [M+H]⁺ for C₃H₃N₃O).
 - Product Ion(s) (m/z): To be determined by direct infusion of a 5-nitroso-1H-imidazole standard. Fragmentation of the nitroso group (loss of NO, 30 Da) is a common pathway for nitrosamines.
 - Source Parameters: Nebulizer gas, heater gas, capillary voltage, and collision energy will need to be optimized for the specific instrument and compound.

Sample Preparation:

- Accurately weigh and dissolve the sample (drug substance or product) in a suitable diluent (e.g., a mixture of the mobile phase).
- The concentration of the sample solution should be chosen to ensure the potential 5nitroso-1H-imidazole concentration falls within the linear range of the method.
- Filter the sample solution through a 0.22 μm syringe filter before injection.
- Method Validation Parameters:
 - Specificity: The ability to detect the analyte in the presence of other components.
 - Linearity: A typical range for genotoxic impurities is from the Limit of Quantification (LOQ) to 150% of the specification limit.[3]



- Limit of Detection (LOD) and Limit of Quantification (LOQ): Determined based on signal-to-noise ratios (typically 3:1 for LOD and 10:1 for LOQ).[3]
- Accuracy and Precision: Assessed by analyzing spiked samples at different concentration levels.
- Stability: The stability of the analyte in the sample solution should be evaluated.

Quantitative Data for a Related Nitroso Impurity[3]

The following table summarizes the performance of a validated LC-MS method for a different nitroso impurity, which can serve as a benchmark for a method for **5-nitroso-1H-imidazole**.

Parameter	Result
Linearity Range	0.05 μg/mL to 1.0 μg/mL
Correlation Coefficient (R²)	0.9992
Limit of Detection (LOD)	0.015 μg/mL
Limit of Quantification (LOQ)	0.050 μg/mL

High-Performance Liquid Chromatography (HPLC) with UV Detection

For initial screening or in the absence of an LC-MS system, HPLC with a UV detector can be utilized. The sensitivity of this method may be lower than LC-MS.

Experimental Protocol: HPLC-UV for 5-Nitroso-1H-Imidazole

- Instrumentation:
 - HPLC system with a UV-Vis or Diode Array Detector (DAD).
- Chromatographic Conditions:
 - Column: A reversed-phase C8 or C18 column is generally suitable for imidazole-based compounds.[4]



- Mobile Phase: A mixture of an aqueous buffer (e.g., 0.025 M KH₂PO₄ adjusted to pH 3.20 with phosphoric acid) and an organic modifier like methanol.[4] A common starting ratio could be 70:30 (v/v) organic to aqueous.[4]
- Flow Rate: 1.0 mL/min.[4]
- Detection Wavelength: The maximum absorption wavelength (λmax) for 5-nitroso-1H-imidazole needs to be determined. For related nitroimidazole compounds, detection is often performed around 300 nm.[4] A DAD can be used to scan a range of wavelengths (e.g., 200-400 nm) to identify the optimal wavelength.
- Injection Volume: 20 μL.
- Column Temperature: Ambient.
- Sample Preparation:
 - Similar to the LC-MS method, dissolve the sample in a suitable diluent and filter before injection.

Quantitative Data for Related Imidazole Anti-Infective Drugs by HPLC-UV[4]

This table provides an example of detection limits for other imidazole-containing drugs, which can give an indication of the expected sensitivity of an HPLC-UV method.

Compound	Limit of Detection (µg/mL)
Secnidazole	0.41
Omeprazole	0.13
Albendazole	0.18
Fenbendazole	0.15

Synthesis and Stability Considerations

The formation and stability of **5-nitroso-1H-imidazole** are critical factors. Reports on the synthesis of a related compound, 2-Methyl-5-nitro-1-nitroso-1H-imidazole, indicated that it does



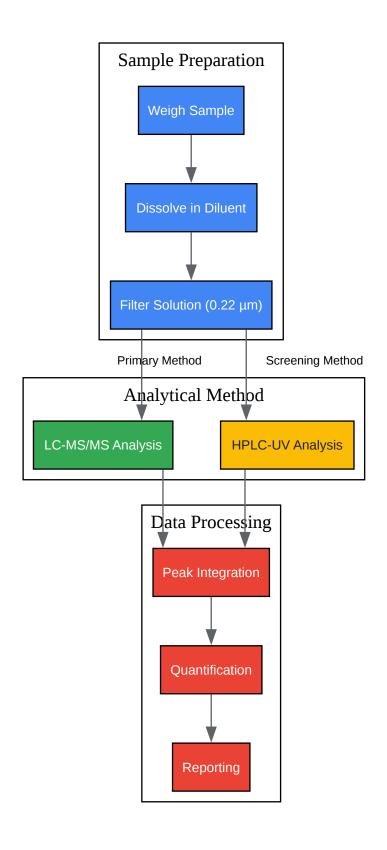




not readily form under forced nitrosation conditions, suggesting a potentially low risk of its presence as an impurity in some cases.[5] However, other nitrosoimidazoles have been successfully synthesized and characterized.[6] The stability of nitroso compounds can be pH-dependent, and they may degrade in aqueous solutions.[6][7] It is therefore important to consider sample handling and storage to prevent degradation of the analyte.

Diagrams

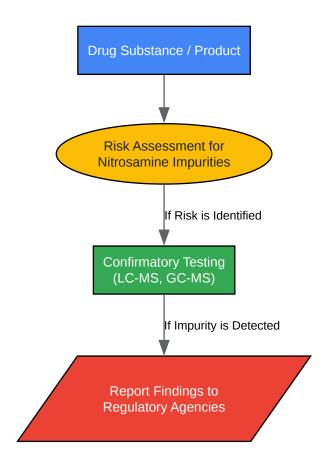




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Caption: General experimental workflow for the analysis of **5-nitroso-1H-imidazole**.





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Caption: Regulatory workflow for addressing potential nitrosamine impurities.

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